molecular formula C24H15N9O4 B11542387 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11542387
M. Wt: 493.4 g/mol
InChI Key: ZAUPQVLTLJKWSJ-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as amino, nitro, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorenylidene group: This step is achieved through condensation reactions with fluorenone derivatives.

    Formation of the triazole ring: This step involves the cycloaddition of azides and alkynes under copper-catalyzed conditions.

    Final assembly: The final compound is obtained by coupling the intermediate products through hydrazide formation and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino and nitro groups can undergo oxidation reactions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed:

    Oxidation: Oxides of amino and nitro groups.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets such as enzymes and receptors.

    Medicine: Potential applications in drug discovery and development. Its unique structure may contribute to the development of novel therapeutic agents.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Comparison: Compared to similar compounds, 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(9H-fluoren-9-ylidene)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound a valuable tool in various research applications.

Properties

Molecular Formula

C24H15N9O4

Molecular Weight

493.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(fluoren-9-ylideneamino)-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H15N9O4/c25-22-23(30-37-29-22)32-21(13-6-5-7-14(12-13)33(35)36)20(27-31-32)24(34)28-26-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H,(H2,25,29)(H,28,34)

InChI Key

ZAUPQVLTLJKWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(N(N=N4)C5=NON=C5N)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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